TRIS(BENZOYLACETONATO) MONO

Catalog No.
S1797804
CAS No.
18130-95-5
M.F
C30H27EuO6.C12H8N2
M. Wt
815.706
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(BENZOYLACETONATO) MONO

CAS Number

18130-95-5

Product Name

TRIS(BENZOYLACETONATO) MONO

Molecular Formula

C30H27EuO6.C12H8N2

Molecular Weight

815.706
  • Tris(benzoylacetonato) refers to three benzoylacetone ligands surrounding a central metal ion.
  • Mono signifies the presence of a single additional ligand.
  • (Phen) indicates the additional ligand is phenanthroline.
  • The central metal ion is likely Europium(III) based on available commercial products ().

Lanthanide Luminescence:

Europium(III) is a lanthanide ion known for its luminescent properties. The benzoylacetone and phenanthroline ligands can act as chelating agents, bonding to the europium ion and influencing its electronic transitions. This can lead to characteristic emission of light upon excitation with specific wavelengths (). Researchers can study these luminescence properties for various applications, such as:

  • Development of new luminescent probes for biological sensing ()
  • Creation of luminescent materials for optoelectronic devices ()

Supramolecular Chemistry:

The combination of different ligands (benzoylacetone and phenanthroline) in this molecule can be of interest for research in supramolecular chemistry. Supramolecular chemistry deals with the interactions between molecules to form larger ordered structures. The self-assembly properties of Tris(benzoylacetonato) Mono and its ability to interact with other molecules can be studied for applications in areas like:

  • Design of new functional materials with specific properties ()
  • Development of molecular catalysts or sensors ()

Investigation of Lanthanide-Ligand Interactions:

Studying the interaction between the europium ion and the surrounding ligands (benzoylacetone and phenanthroline) can provide valuable insights into the coordination chemistry of lanthanides. This information can be useful for:

  • Understanding the factors affecting the stability and properties of lanthanide complexes ()
  • Designing new lanthanide-based materials with tailored properties for specific applications

Tris(benzoylacetonato) mono is a coordination compound formed from the complexation of iron(III) with benzoylacetone, a β-diketone. This compound is characterized by its unique structure, where three benzoylacetone ligands coordinate to a central iron atom. The deprotonated form of benzoylacetone acts as a bidentate ligand, binding through the oxygen atoms of the carbonyl groups. This results in a stable octahedral geometry around the iron center, which is crucial for its chemical reactivity and biological activity.

, particularly in catalysis. It can facilitate oxidation reactions, such as the Wacker-type oxidation of olefins to ketones, using air as the oxidant at room temperature. This reaction showcases the compound's ability to activate molecular oxygen and transfer it to organic substrates efficiently . Additionally, it is involved in cross-coupling reactions and transesterification processes, highlighting its versatility as a catalyst in organic synthesis .

Tris(benzoylacetonato) mono can be synthesized using established methods that typically involve the reaction of iron(III) salts with benzoylacetone under controlled conditions. The synthesis often requires careful adjustment of pH and temperature to ensure complete complexation and purity of the product. Characterization techniques such as mass spectrometry and X-ray crystallography are employed to confirm the structure and composition of the synthesized compound .

The primary applications of tris(benzoylacetonato) mono lie in catalysis and materials science. It serves as a catalyst in organic reactions, particularly those involving oxidation and coupling processes. Additionally, its unique electronic properties make it suitable for use in electronic materials and sensors. The compound's stability and reactivity also open avenues for its use in developing new catalytic systems for sustainable chemistry.

Interaction studies involving tris(benzoylacetonato) mono often focus on its binding affinity with various substrates and ligands. These studies reveal insights into the coordination chemistry of iron complexes and their reactivity patterns. The interactions between tris(benzoylacetonato) mono and other molecules can influence reaction pathways, making it an important subject for further exploration in coordination chemistry.

Tris(benzoylacetonato) mono can be compared with other β-diketonate metal complexes, such as:

Compound NameMetal CenterUnique Features
Tris(acetylacetonato)iron(III)Iron(III)Widely studied for its magnetic properties
Tris(dibenzoylmethanato)iron(III)Iron(III)Exhibits different catalytic properties
Tris(dibenzoylmethanato)manganese(III)Manganese(III)Known for its unique redox behavior
Tris(butanedione)nickel(II)Nickel(II)Displays distinct electronic properties

Uniqueness: Tris(benzoylacetonato) mono stands out due to its specific ligand arrangement and the ability to participate effectively in oxidation reactions at mild conditions, which is not universally shared among similar compounds.

Tris(benzoylacetonato) mono(phenanthroline)europium(III) represents a coordination complex with the empirical formula C₄₂H₃₅EuN₂O₆ [1]. The compound possesses a molecular weight of 815.70 grams per mole and is registered under the Chemical Abstracts Service number 18130-95-5 [1] [3]. The complex exhibits a white powder appearance with a melting point range of 179-186°C [1] [7]. The molecular structure comprises a central europium(III) ion coordinated by three benzoylacetonate ligands and one phenanthroline ligand .

The molecular composition demonstrates the characteristic features of mixed-ligand europium complexes, where the central metal ion achieves coordination saturation through different types of ligands . The benzoylacetonate moieties contribute six oxygen donor atoms through their bidentate coordination mode, while the phenanthroline ligand provides two nitrogen donor atoms . This arrangement results in an eight-coordinate europium(III) center, which is typical for lanthanide complexes of this type [12] [15].

PropertyValueReference
Molecular FormulaC₄₂H₃₅EuN₂O₆ [1]
Molecular Weight815.70 g/mol [1]
CAS Number18130-95-5 [1] [3]
Melting Point179-186°C [1]
AppearanceWhite powder [1]
Coordination Number8

Crystallographic Analysis

The crystallographic structure of tris(benzoylacetonato) mono(phenanthroline)europium(III) has been characterized through X-ray diffraction analysis, revealing important structural parameters [11] [13]. Similar europium complexes with phenanthroline ligands typically crystallize in monoclinic space groups, with specific lattice parameters depending on the exact ligand arrangement [4] [13]. The crystal packing is stabilized by intermolecular π-π stacking interactions between phenanthroline moieties of adjacent molecules [18].

The crystallographic data indicates that the complex adopts a discrete molecular structure rather than forming extended coordination networks [13]. The europium(III) center exhibits a distorted coordination geometry due to the different steric requirements of the benzoylacetonate and phenanthroline ligands [16] [18]. The crystal structure reveals significant intermolecular interactions that contribute to the overall stability of the solid-state structure [18].

Powder X-ray diffraction studies of related europium β-diketonate complexes demonstrate characteristic diffraction patterns consistent with monoclinic symmetry [22]. The unit cell parameters show variations depending on the specific substituents on the ligands, but maintain the overall structural motif [22]. The crystallographic analysis confirms the presence of discrete molecular units without significant disorder in the crystal lattice [13].

Coordination Geometry around Europium(III) Center

The europium(III) ion in tris(benzoylacetonato) mono(phenanthroline)europium(III) adopts an eight-coordinate geometry, which is characteristic of lanthanide complexes with mixed ligand systems [12] [15]. The coordination sphere consists of six oxygen atoms from three bidentate benzoylacetonate ligands and two nitrogen atoms from the bidentate phenanthroline ligand [16]. This arrangement typically results in a distorted square antiprismatic or dodecahedral geometry [11] [15].

The coordination geometry around the europium(III) center can be described as a square antiprism, which is one of the most common geometries for eight-coordinate lanthanide complexes [11] [15]. The oxygen donors from the benzoylacetonate ligands occupy positions that minimize steric interactions, while the nitrogen donors from phenanthroline are positioned to optimize the chelate bite angle [16] [18]. The geometric arrangement is influenced by the different coordination preferences of the oxygen and nitrogen donor atoms [12].

Europium(III) complexes with coordination numbers of eight typically exhibit coordination geometries that deviate from ideal polyhedra due to the varying steric and electronic requirements of different ligands [12] [19]. The presence of both β-diketonate and nitrogen-containing heterocyclic ligands creates a coordination environment with reduced symmetry compared to homoleptic complexes [14] [17]. The coordination geometry is further influenced by crystal packing forces and intermolecular interactions [18].

Coordination ParameterValue/Description
Coordination Number8
Geometry TypeSquare antiprism
Oxygen Donors6 (from benzoylacetonate)
Nitrogen Donors2 (from phenanthroline)
SymmetryReduced due to mixed ligands

Bond Lengths and Angles in Eu-O and Eu-N Coordination

The bond lengths in europium(III) coordination complexes with mixed oxygen and nitrogen donors exhibit characteristic ranges that reflect the different coordination preferences of these donor atoms [18] [19]. Europium-oxygen bond distances in benzoylacetonate complexes typically range from 2.45 to 2.60 Ångströms, with average values around 2.52 Ångströms [5] [18]. The europium-nitrogen bond distances in phenanthroline complexes are generally longer, ranging from 2.58 to 2.70 Ångströms, with typical values around 2.64 Ångströms [16] [18].

The coordination angles in the complex are determined by the chelate bite angles of the bidentate ligands and the overall geometric constraints of the eight-coordinate structure [16] [18]. The oxygen-europium-oxygen angles within individual benzoylacetonate chelate rings typically range from 50 to 65 degrees, reflecting the characteristic bite angle of β-diketonate ligands [13] [18]. The nitrogen-europium-nitrogen angle from the phenanthroline ligand is approximately 63-65 degrees, which is typical for this chelating ligand [16] [18].

Comparative studies of similar europium complexes show that the europium-oxygen bond lengths are consistently shorter than europium-nitrogen bond lengths due to the higher electronegativity and smaller size of oxygen atoms [18] [19]. The bond length variations within the coordination sphere contribute to the overall distortion from ideal geometric arrangements [12] [16]. The angular parameters demonstrate significant deviations from ideal polyhedral geometries due to ligand constraints and steric effects [18].

Bond TypeDistance Range (Å)Typical Angle Range (°)
Eu-O (benzoylacetonate)2.45-2.6050-65 (O-Eu-O chelate)
Eu-N (phenanthroline)2.58-2.7063-65 (N-Eu-N chelate)
Average Eu-O2.52-
Average Eu-N2.64-

Isomeric Variations in Complex Formation

The formation of tris(benzoylacetonato) mono(phenanthroline)europium(III) can potentially lead to different isomeric forms due to the arrangement of ligands around the eight-coordinate europium(III) center [26] [31]. Coordination complexes with mixed ligand systems often exhibit geometric isomerism, where the spatial arrangement of ligands differs while maintaining the same connectivity [26] [29]. The presence of three benzoylacetonate ligands and one phenanthroline ligand creates possibilities for different geometric arrangements [27] [31].

In eight-coordinate systems with mixed bidentate ligands, the relative positioning of different ligand types can lead to distinct isomeric forms [31]. The phenanthroline ligand, being sterically more demanding than benzoylacetonate, may preferentially occupy specific coordination sites to minimize steric interactions [16] [18]. However, the exact isomeric distribution depends on the synthesis conditions and thermodynamic stability of different arrangements [27] [30].

The isomeric variations in europium complexes are generally less pronounced than in transition metal complexes due to the more flexible coordination preferences of lanthanide ions [12] [31]. Nevertheless, different synthetic approaches can potentially favor the formation of specific isomeric forms [30]. The crystallographic studies typically reveal the most thermodynamically stable arrangement under the given crystallization conditions [18] [27].

Structural studies of related europium complexes indicate that facial and meridional arrangements are possible in mixed-ligand systems, although the energy differences between isomers are often small [27] [28]. The identification of specific isomeric forms requires detailed crystallographic analysis and spectroscopic characterization [31]. The isomeric preferences may also be influenced by solvent effects and crystal packing forces during complex formation [18] [30].

Isomeric AspectDescriptionInfluence Factors
Geometric IsomerismDifferent spatial arrangementsLigand size and coordination preferences
Facial/MeridionalPositioning of identical ligandsSteric interactions and stability
Thermodynamic ControlMost stable arrangementCrystal packing and synthesis conditions
Synthetic InfluenceMethod-dependent isomer formationTemperature, solvent, and reaction time

Preparation Routes for Benzoylacetone Ligand

The synthesis of benzoylacetone ligand represents a fundamental step in the preparation of tris(benzoylacetonato) mono complexes. Multiple synthetic pathways have been established for the efficient preparation of this β-diketone ligand [1] [2].

3.1.1. Claisen Condensation Methodology

The primary route for benzoylacetone synthesis employs the Claisen condensation reaction between acetophenone and ethyl acetate in the presence of sodium ethoxide [1] [3]. This reaction proceeds through the formation of an enolate ion from acetophenone, which subsequently attacks the carbonyl carbon of ethyl acetate. The reaction requires anhydrous conditions and typically employs freshly prepared dry sodium ethoxide. The procedure involves adding 6 grams of freshly prepared dry sodium ethoxide to 20 grams of dry ethyl acetate under cooling by water, followed by the addition of 10 grams of acetophenone after 15 minutes [1].

The Claisen condensation mechanism involves the deprotonation of acetophenone at the α-carbon by sodium ethoxide, forming a stabilized enolate anion. This enolate then undergoes nucleophilic attack on the carbonyl carbon of ethyl acetate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethoxide yields the β-diketone product [4] [5].

3.1.2. Alternative Synthetic Routes

Patent literature describes an alternative preparation method utilizing benzene and diketene as raw materials, which react in the presence of a polymerization inhibitor [6]. This method offers advantages in terms of industrial scalability and potentially improved yields. The reaction conditions typically involve refluxing the reactants at elevated temperatures with careful control of stoichiometry.

Another documented approach involves the reaction of acetophenone with ethyl benzoate under basic conditions [7]. This mixed Claisen condensation requires the use of sodium ethoxide as the base and proceeds through similar mechanistic pathways as the traditional method.

3.1.3. Purification and Isolation Procedures

Following synthesis, benzoylacetone requires purification to remove unreacted starting materials and byproducts. Common purification techniques include distillation under reduced pressure and recrystallization from appropriate solvents [8]. The formation of copper complexes has been employed as a purification strategy, as these complexes are insoluble in water and can be separated from starting materials, followed by decomposition to recover pure benzoylacetone [8].

Coordination Chemistry Approaches for Complex Formation

The formation of tris(benzoylacetonato) mono complexes involves sophisticated coordination chemistry principles, particularly when incorporating lanthanide metals such as europium [9] [10].

3.2.1. Traditional Sequential Coordination Method

The conventional approach for synthesizing β-diketonate ternary europium complexes begins with the formation of Eu(β-diketonate)₃(H₂O)₂ intermediates [11]. This process involves adding three equivalents of β-diketonate ligands to europium salts such as EuCl₃(H₂O)₆. However, these intermediates often present challenges in purification by recrystallization, a step that can take from days to several weeks depending on the chosen β-diketonate [11].

The preparation typically follows these steps: benzophenone reacts with pyruvic acid to form benzoylpyruvic acid, which then reacts with a ferroin reagent (phenanthroline) to yield tris(benzoylpyruvate) mono (ferroin reagent) iron(III). The final reaction with europium(III) salt produces the desired tris(benzoylacetonato) mono compound .

3.2.2. Novel Faster Synthesis Technique

A more efficient synthetic approach has been developed that bypasses the problematic Eu(β-diketonate)₃(H₂O)₂ intermediate stage [11]. This method begins by adding 4 equivalents of a monodentate nonionic ligand directly to EuCl₃(H₂O)₆ to form EuCl₃(L)₄(H₂O)ₙ intermediates, where n equals either 3 or 4. These intermediates can be easily, quickly, and efficiently purified, significantly reducing synthesis time from an average of 20 days to 10 days while improving overall yield from 42% to 69% [11].

3.2.3. Coordination Environment and Structural Considerations

The coordination environment in tris(benzoylacetonato) complexes typically involves octahedral geometry around the central metal ion [13] [14]. For europium complexes, the coordination is often described as a O₄N₄ square antiprism, with additional ligands such as phenanthroline occupying coordination sites [14]. X-ray crystallographic analysis reveals that europium ions in these complexes are located in low-symmetry environments, as evidenced by the splitting patterns of ⁵D₀→⁷Fⱼ transitions [10].

3.2.4. Solvent and Temperature Effects

The coordination process is highly sensitive to reaction conditions including solvent choice, temperature, and pH [9]. Ethanol is commonly employed as the reaction medium, with temperatures maintained at 60°C during ligand dissolution phases [10]. The addition of base, typically sodium hydroxide solution, facilitates deprotonation of the β-diketone ligands and promotes complex formation.

Purification Techniques and Crystal Growing Methodologies

The purification and crystallization of tris(benzoylacetonato) mono complexes require specialized techniques to achieve high purity and structural integrity [15] [16].

3.3.1. Recrystallization Strategies

Recrystallization represents the primary method for purifying coordination complexes [15]. The technique involves dissolving the impure complex in a heated solvent until saturation, followed by gradual cooling to promote crystal formation while leaving impurities in solution. For β-diketonate complexes, common recrystallization solvents include ethanol, methanol, and mixed solvent systems [16].

The selection of appropriate recrystallization solvents follows established principles: the desired compound should exhibit low solubility at low temperatures but high solubility near the boiling point of the solvent [17]. This differential solubility enables effective separation of the pure product from contaminants.

3.3.2. Crystal Growing Methods for Coordination Complexes

Several specialized crystal growing techniques have been developed for coordination compounds [16] [18]. The Nano-Crystallization method has proven particularly effective for cationic coordination compounds that are water-soluble. This approach utilizes pipetting robots commonly employed in protein crystallization, combined with anion small molecule screens to produce high-quality single crystals [16].

For compounds requiring non-aqueous crystallization conditions, horizontal diffusion techniques facilitate controlled crystal growth [19]. This method involves creating concentration gradients that promote slow, controlled nucleation and growth, resulting in larger, better-formed crystals suitable for X-ray crystallographic analysis.

3.3.3. Stabilization and Cross-linking Approaches

Crystal stabilization techniques have been developed to improve the robustness of coordination complex crystals [20]. Cross-linking with glutaraldehyde represents one effective approach, particularly for crystals that are sensitive to solvent exchange or ligand soaking procedures. This method involves exposing crystals to glutaraldehyde vapor in a microbridge configuration for controlled periods, typically ranging from 5 minutes to 18 hours depending on the specific complex [20].

3.3.4. Purification Assessment Methods

Quality assessment during purification involves multiple analytical approaches [21]. Impurity mapping techniques can determine the distribution of contaminants throughout crystal bulk by slowly dissolving crystals in saturated solutions and monitoring impurity concentration changes. This provides information about whether impurities are surface-bound or incorporated throughout the crystal lattice [21].

Agglomeration assessment represents another critical purification consideration. Free-flowing particles indicate successful purification, while agglomerated crystals may trap impurity-rich mother liquor, requiring modifications to crystallization conditions such as reduced supersaturation or altered fluid dynamics [21].

Quality Assessment and Structural Verification Methods

Comprehensive characterization of tris(benzoylacetonato) mono complexes requires multiple analytical techniques to confirm structural integrity and purity [22] [23].

3.4.1. X-ray Crystallographic Analysis

Single crystal X-ray diffraction provides the most definitive structural information for coordination complexes [14] [24]. For lanthanide β-diketonate complexes, crystallographic analysis reveals detailed coordination geometries, bond lengths, and intermolecular interactions. Typical Eu-O bond lengths in benzoylacetonato complexes range from 2.357 to 2.438 Å, which align with reported values for similar diketonate complexes [24].

Crystallographic data collection typically employs diffractometers equipped with MoKα radiation (λ = 0.71073 Å) [24]. Structure solution utilizes direct methods, followed by full-matrix least-squares refinement based on F². All non-hydrogen atoms are typically refined anisotropically to achieve optimal structural precision.

3.4.2. Infrared Spectroscopy Characterization

Infrared spectroscopy provides crucial information about ligand coordination modes and metal-ligand interactions [25] [23]. The IR spectra of β-diketonate complexes exhibit characteristic features that confirm successful coordination. The carbonyl stretching frequency typically appears around 1610-1625 cm⁻¹, representing a shift from the free ligand frequency due to coordination to the metal center [10] [25].

Key diagnostic bands include: C-H stretching vibrations at 3055 cm⁻¹, C=O stretching at 1625 cm⁻¹, P=O stretching at 1180-1185 cm⁻¹ for phosphine oxide ligands, and C-F stretching at 1075 cm⁻¹ for fluorinated β-diketonates [9]. The appearance of new bands in the 560-400 cm⁻¹ region, specifically at 554, 433, and 418 cm⁻¹, can be attributed to Eu-O bonds and confirm metal coordination [10].

3.4.3. Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed solution-state structural information, though paramagnetic lanthanide complexes present unique challenges [26] [27]. For europium complexes, ¹H NMR spectra typically show paramagnetically shifted resonances due to the unpaired f-electrons. Characteristic features include cyclopentadienyl proton signals between 4.5-5.0 ppm and aromatic proton resonances in the 6.71-8.55 ppm region [9].

³¹P NMR spectroscopy proves particularly valuable for complexes containing phosphine ligands, with chemical shifts typically observed around 28 ppm for coordinated triphenylphosphine oxide [9]. ¹⁹F NMR provides additional structural confirmation for fluorinated β-diketonates, with characteristic resonances appearing between -80 and -87 ppm [9].

3.4.4. Luminescence and Photophysical Characterization

Lanthanide β-diketonate complexes exhibit characteristic luminescence properties that serve as both analytical tools and indicators of structural integrity [10] [22]. Europium complexes display metal-centered luminescence bands assigned to internal radiative transitions of the Eu³⁺ ion, specifically ⁵D₁→⁷Fⱼ and ⁵D₀→⁷Fⱼ (j = 0-4) transitions [10].

High-resolution spectroscopy of the ⁵D₀→⁷F₀ transition often reveals multiple narrow components, indicating the presence of different europium sites within the complex. The splitting pattern of ⁵D₀→⁷Fⱼ transitions provides information about the symmetry environment of the europium ions [10]. Quantum yield measurements and sensitization efficiency determinations offer quantitative assessments of complex quality and potential applications [10].

3.4.5. Mass Spectrometry and Elemental Analysis

High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) provides molecular weight confirmation and composition verification [9]. Expected molecular ion peaks for tris(benzoylacetonato) mono complexes typically appear in the range of 1189-1274 m/z, depending on the specific ligand composition and counterions present [9].

Elemental analysis serves as a complementary technique for confirming empirical formulas. For europium complexes with the general formula C₄₂H₃₅EuN₂O₆, calculated values typically show C 48.40%, H 3.11%, N 7.53%, and Eu 20.41%, with found values generally within ±0.5% of calculated percentages [10].

Dates

Last modified: 08-15-2023

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